molecular formula C16H18OS B14230074 3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one CAS No. 538328-48-2

3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one

Cat. No.: B14230074
CAS No.: 538328-48-2
M. Wt: 258.4 g/mol
InChI Key: CLZHHXRFVVDYGF-UHFFFAOYSA-N
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Description

3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one is an organic compound with the molecular formula C16H20OS It is a member of the thiophene family, which is characterized by a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Alkylation: The thiophene ring is then alkylated using an appropriate alkyl halide in the presence of a strong base.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of the thiophene family.

    2-Acetylthiophene: A related compound with a similar structure.

    3-Methylthiophene: Another member of the thiophene family with a methyl group.

Uniqueness

3-Methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

538328-48-2

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

3-methyl-1-(5-methyl-4-phenylthiophen-2-yl)butan-1-one

InChI

InChI=1S/C16H18OS/c1-11(2)9-15(17)16-10-14(12(3)18-16)13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3

InChI Key

CLZHHXRFVVDYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)CC(C)C)C2=CC=CC=C2

Origin of Product

United States

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